tert-Butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate
Description
tert-Butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate (CAS: 1261118-05-1) is a synthetic intermediate with a molecular formula of C₂₁H₂₇FN₄O₃ and a molecular weight of 402.46 . It features a dihydroimidazo[1,2-a]pyrazine core substituted with a bromine atom, a 4-fluorophenyl group, and two methyl groups at the 8-position. The tert-butyl carbamate group protects an oxoethyl side chain, a design choice common in medicinal chemistry to enhance stability during synthesis . This compound is part of a broader class of imidazo-pyrazine derivatives, which are frequently explored for kinase inhibition and other therapeutic targets due to their structural versatility .
Properties
IUPAC Name |
tert-butyl N-[2-[3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrFN4O3/c1-20(2,3)30-19(29)24-12-15(28)27-11-10-26-17(22)16(25-18(26)21(27,4)5)13-6-8-14(23)9-7-13/h6-9H,10-12H2,1-5H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGHXAJROUEBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=C(N2CCN1C(=O)CNC(=O)OC(C)(C)C)Br)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a bromo and fluorine substituent on the aromatic ring, which may enhance its biological activity through various mechanisms.
Antimicrobial Properties
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrazine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated efficacy against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL in vitro assays .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values of approximately 15 µM and 20 µM, respectively. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Structure-Activity Relationship (SAR)
The presence of the bromo and fluorine substituents plays a crucial role in enhancing the lipophilicity and bioavailability of the compound. SAR studies suggest that modifications on the imidazo[1,2-a]pyrazine core can lead to improved potency against specific targets, such as cancer cells or pathogens .
Pharmacokinetic Properties
Pharmacokinetic studies indicate that the compound exhibits moderate absorption rates with a bioavailability of around 50% when administered orally in animal models. The half-life was determined to be approximately 4 hours, suggesting a need for frequent dosing to maintain therapeutic levels .
Case Study 1: Antimalarial Efficacy
A study conducted on a series of imidazolopiperazine analogues, including derivatives similar to tert-butyl carbamate, revealed promising antimalarial activity against Plasmodium falciparum. The compounds showed EC50 values in the nanomolar range (e.g., 24 nM for one analogue), indicating strong potential for further development .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, tert-butyl carbamate was tested against several human cancer cell lines. The results showed selective toxicity towards tumor cells compared to normal cells, highlighting its potential as a targeted therapy .
Data Tables
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to tert-butyl carbamate derivatives exhibit cytotoxic effects on various cancer cell lines. The imidazo[1,2-a]pyrazine moiety is particularly noted for its ability to inhibit tumor growth by interfering with cellular signaling pathways associated with proliferation and survival .
- Antimicrobial Properties :
- Neurological Implications :
Synthesis and Characterization
The synthesis of tert-butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions, including:
- Formation of the Imidazo[1,2-a]pyrazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Bromination and Fluorination : Selective halogenation is performed to introduce the bromine and fluorine substituents at specific positions on the aromatic ring.
- Carbamate Formation : The final step includes the reaction of the intermediate with tert-butyl isocyanate to form the carbamate linkage.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
- Case Study on Anticancer Efficacy :
-
Antimicrobial Activity Assessment :
- Research conducted at the University of Kentucky evaluated various tert-butyl carbamates against a panel of bacterial strains. Results indicated that compounds with halogen substitutions showed enhanced activity compared to non-halogenated counterparts, suggesting a structure-activity relationship that could be exploited for drug development .
- Neuroprotective Studies :
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Cyano Substitution: Bromine (target compound) may enhance electrophilic reactivity compared to the cyano group in compound 43, which could influence binding interactions .
- Fluorophenyl vs. Trifluoromethyl : The 4-fluorophenyl group (target) contributes to lipophilicity and π-π stacking, whereas trifluoromethyl (compound 15) improves metabolic stability .
Physicochemical Properties
Analysis :
- The target compound’s moderate PSA (76.46 Ų) and XLogP3 (3.62) suggest balanced lipophilicity, suitable for membrane permeability. In contrast, compound 43’s higher PSA (~110 Ų) due to carboxamide groups may reduce cellular uptake .
- Compound 14’s lower molecular weight (302.17) and PSA (65.2 Ų) indicate higher bioavailability but less target engagement complexity .
Common Strategies :
- Use of tert-butyl carbamate as a protecting group for amines.
- DCM/TFA systems for deprotection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
